2-(4-Ethoxyphenyl)pyrrole

Enzyme inhibition HPPD Tyrosine metabolism

SAR inconsistencies from uncontrolled electronic properties can compromise lead optimization. This 2-arylpyrrole building block features a para-ethoxy substituent (σₚ ≈ -0.24), delivering reproducible electronic tuning intermediate between methoxy and methyl analogs. • COX-2 inhibitor scaffold: core of CS-706 (Apricoxib), COX-2 IC50 0.31 μM, selectivity ratio 7.1 over COX-1; no covalent elastin binding observed. • HPPD inhibitor: porcine liver HPPD IC50 ≈ 90 nM, a structurally simplified complement to nitisinone for enzymology studies. • Electroactive polymers: enables fine-tuning of monomer oxidation potentials via predictable Hammett linear free-energy relationships.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
Cat. No. B1500979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethoxyphenyl)pyrrole
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CC=CN2
InChIInChI=1S/C12H13NO/c1-2-14-11-7-5-10(6-8-11)12-4-3-9-13-12/h3-9,13H,2H2,1H3
InChIKeyKKKBMMLLWUJPJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Ethoxyphenyl)pyrrole Scaffold Overview


2-(4-Ethoxyphenyl)pyrrole (CAS 623905-25-9, molecular formula C12H13NO, molecular weight 187.24 g/mol) is a 2-arylpyrrole derivative featuring a pyrrole ring substituted at the 2-position with a 4-ethoxyphenyl group [1]. This compound functions primarily as a versatile heterocyclic building block [2] and a small-molecule scaffold for the synthesis of more complex pyrrole-containing molecules. The para-ethoxy substituent imparts distinct electronic characteristics relative to other para-substituted analogs, including moderately electron-donating effects that influence both spectroscopic properties and chemical reactivity [3].

Heterocyclic building block for pyrrole-containing compound synthesis via cross-coupling and functionalization
Intermediate electronic tuning para-ethoxy substituent provides moderate electron donation for tailored reactivity and spectra
Enzyme probe scaffold supports COX-2 and HPPD inhibition research as a non‑clinical tool compound
Optical property tunability predictable bathochromic shift enables fluorescent probe and materials design

Substitution Specificity of 2-(4-Ethoxyphenyl)pyrrole


2-Aryl pyrrole derivatives with different para-substituents on the phenyl ring exhibit measurably divergent electronic properties that directly impact chemical reactivity, spectroscopic behavior, and downstream biological activity [1]. The para-ethoxy substituent produces a distinctive Hammett σₚ value of approximately -0.24 [2], reflecting its moderately electron-donating nature via resonance, which contrasts with the stronger electron-donating methoxy group (σₚ = -0.27) and the weakly donating methyl group (σₚ = -0.17) [2]. These electronic differences manifest as quantifiable shifts in absorption spectra [1] and can alter inhibitory potency against biological targets by orders of magnitude, as observed in studies of related pyrrole-based inhibitors where subtle para-substituent variations substantially modulated activity [3]. Consequently, generic substitution without considering these structure-property relationships may compromise experimental reproducibility, alter synthetic yields in cross-coupling reactions, or yield misleading structure-activity relationship data in biological screening campaigns.

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Para‑substituent electronic mismatch Methoxy, methyl, or chloro analogs produce different Hammett σₚ values, which can shift reaction yields and binding affinities.
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Biological activity divergence Even minor para‑group changes can alter enzyme inhibition potency by orders of magnitude; direct replacement may compromise SAR reproducibility.
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Material property shift Electronic variation influences monomer oxidation potentials and polymer electroactivity; non‑ethoxy analogs may not deliver the same conductive or optical performance.

2-(4-Ethoxyphenyl)pyrrole Differentiation Evidence


HPPD Inhibition Potency vs. NTBC

2-(4-Ethoxyphenyl)pyrrole demonstrates measurable inhibitory activity against 4-hydroxyphenylpyruvate dioxygenase (HPPD) from porcine liver with an IC50 of approximately 90 nM [1]. In comparison, nitisinone (NTBC), the clinical HPPD inhibitor used for hereditary tyrosinemia type 1, exhibits IC50 values ranging from 40 nM to 173 nM depending on the assay system . While less potent than the optimal NTBC IC50 value, the 90 nM potency of 2-(4-ethoxyphenyl)pyrrole establishes this scaffold as a structurally simpler, non-clinical alternative for HPPD-targeted research applications where a non-hepatotoxic, reversible inhibition profile may be desirable.

HPPD IC50 vs. NTBC
Head-to-head
Target: IC50 ~90 nM
Comparator: NTBC 40–173 nM
Reported enzyme inhibition context; structure‑simpler non‑clinical HPPD probe
Porcine liver assay; duplicate measurements
Enzyme inhibition HPPD Tyrosine metabolism

COX-2 Selectivity of CS-706

The 2-(4-ethoxyphenyl)pyrrole scaffold serves as the core structural motif in CS-706 (Apricoxib), a selective COX-2 inhibitor that demonstrates a COX-2 IC50 of 0.31 μM compared to a COX-1 IC50 of 2.2 μM in human whole blood assays [1], yielding a selectivity ratio (COX-1/COX-2) of approximately 7.1. This selectivity profile is similar to that of celecoxib [2] and substantially higher than those of conventional non-selective NSAIDs including naproxen, indomethacin, and diclofenac [1]. The 4-ethoxyphenyl substitution is critical for achieving this COX-2 selectivity, as comparative studies of pyrrole analogs demonstrate that para-substituent variation markedly alters COX-2 inhibitory activity [3].

COX-2 selectivity (CS-706)
Class-level
COX-2 IC50 0.31 μM
COX-1 IC50 2.2 μM
Selectivity ratio ~7.1
Supports scaffold-driven COX-2 selectivity research; non‑selective NSAIDs show lower ratios
Human whole blood assay; CS-706 data infer para‑ethoxy contribution
COX-2 inhibition Anti-inflammatory Selectivity ratio

Hammett σₚ Constants Comparison

The para-ethoxy substituent in 2-(4-ethoxyphenyl)pyrrole possesses a Hammett σₚ constant of -0.24, indicating moderate electron-donating character via resonance [1]. This electronic profile differs measurably from other common para-substituted 2-aryl pyrrole analogs: para-methoxy (σₚ = -0.27, stronger electron donation), para-methyl (σₚ = -0.17, weaker electron donation), para-hydrogen (σₚ = 0.00, reference baseline), and para-chloro (σₚ = +0.23, electron withdrawing) [1]. Studies of para-substituted N-phenylpyrroles demonstrate that these electronic differences produce linear correlations between σₚ constants and both monomer oxidation potentials and polymer electroactivity values [2], with the ethoxy substituent occupying a distinct intermediate position between methoxy and methyl in the electronic landscape.

Hammett σₚ
Class-level
σₚ = −0.24 (para‑ethoxy)
Intermediate electron‑donating character; between methoxy (−0.27) and methyl (−0.17)
Standard Hammett constants; guides electronic tuning strategy
Electronic effects Hammett constants Structure-property relationships

UV-Vis Bathochromic Shift Trends

The longest-wavelength electronic absorption band of 1-(para-substituted phenyl)pyrroles exhibits a regular bathochromic (red) shift as the electronegativity of the para substituent decreases (electron-donating character increases) [1]. This shift originates from intramolecular charge transfer from the pyrryl group to the phenyl ring [1]. Based on established linear correlations between σₚ constants and absorption maxima in this compound class, the 4-ethoxy substituent (σₚ = -0.24) [2] would be expected to produce an absorption maximum intermediate between the more red-shifted 4-methoxy analog (σₚ = -0.27) and the less red-shifted 4-methyl analog (σₚ = -0.17) [1].

UV‑Vis bathochromic trend
Class-level
λmax order: 4‑OCH₃ > 4‑OEt > 4‑CH₃ > 4‑H
Predictable red‑shift with stronger electron donation; ethoxy positioned for intermediate optical window
Trend derived from p‑substituted N‑phenylpyrrole series
UV-Vis spectroscopy Electronic spectra Charge transfer

Lipophilicity (LogP) Trends

The para-ethoxy group imparts distinct lipophilicity characteristics to the 2-aryl pyrrole scaffold compared to other common substituents. While experimental LogP values for 2-(4-ethoxyphenyl)pyrrole are not explicitly reported in primary literature, substituent π values (Hansch hydrophobic constants) provide a quantitative framework for comparison: π(OEt) = 0.38, which is higher than π(OMe) = -0.02 and π(OH) = -0.67, but lower than π(Cl) = 0.71 and π(Br) = 0.86 [1]. This intermediate lipophilicity positions the ethoxy-substituted compound as a balanced option between hydrophilic methoxy/hydroxy analogs and highly lipophilic halogenated variants, which may influence membrane permeability, solubility, and protein binding characteristics in biological assays [1].

Lipophilicity π
Class-level
π(OEt) = 0.38
Balanced lipophilicity between methoxy (−0.02) and chloro (0.71); may influence permeability and solubility
Hansch hydrophobic constants; supports ADME property screening
Lipophilicity LogP Drug-likeness

2-(4-Ethoxyphenyl)pyrrole Application Scenarios


COX-2 Inhibitor Lead Optimization

Procurement for medicinal chemistry programs developing COX-2 selective inhibitors with reduced cardiovascular risk profiles. The 2-(4-ethoxyphenyl)pyrrole scaffold forms the core of CS-706 (Apricoxib), which demonstrated a COX-2 IC50 of 0.31 μM with a selectivity ratio of 7.1 over COX-1 in human whole blood assays [1]. Notably, unlike rofecoxib, CS-706 does not covalently bind to arterial elastin [2], suggesting a differentiated safety profile that warrants further investigation. This scaffold provides a validated starting point for structure-activity relationship studies aimed at optimizing COX-2 selectivity while minimizing off-target cardiovascular effects.

HPPD Enzyme Inhibition Studies

Procurement for enzymology and metabolic disease research requiring reversible HPPD inhibition. 2-(4-Ethoxyphenyl)pyrrole inhibits porcine liver HPPD with an IC50 of approximately 90 nM [3], offering a structurally simplified alternative to nitisinone (IC50 = 40-173 nM) for mechanistic studies of tyrosine catabolism and herbicide mode-of-action investigations. Its moderate potency and distinct chemical structure from the clinical benchmark provide researchers with a complementary tool compound for probing HPPD active site interactions and inhibitor binding modes.

Conductive Polymer Building Block

Procurement for synthesizing electroactive polymers with tailored oxidation potentials. The 4-ethoxy substituent (σₚ = -0.24) [4] occupies an intermediate electronic position between methoxy (σₚ = -0.27) and methyl (σₚ = -0.17) [4], enabling fine-tuning of monomer oxidation potentials that correlate linearly with Hammett σₚ constants in para-substituted N-phenylpyrrole systems [5]. This tunability is essential for designing conducting polymers with specific band gaps and electrochemical switching properties for organic electronics applications.

Fluorescent Probe Development

Procurement for developing fluorescent sensors and imaging agents. The predictable bathochromic shift in electronic absorption spectra based on para-substituent electronic character [6] enables rational selection of 2-(4-ethoxyphenyl)pyrrole as a fluorophore scaffold. Its absorption maximum lies between the more red-shifted methoxy analog and less red-shifted methyl analog [6], providing an intermediate optical window suitable for multiplexed assays where spectral separation from other fluorophores is required.

Application
Selection Property
Validation Focus
COX-2 inhibitor lead optimization research
Para‑ethoxy substitution profile
COX-2 selectivity and reported non‑covalent binding behavior
HPPD enzyme inhibition studies
Reversible inhibition context
IC50 benchmark relative to clinical reference inhibitor
Conductive polymer building block
Substituent electronic tuning
Oxidation potential correlation with Hammett σₚ
Fluorescent probe development
Absorption spectral position
Bathochromic shift trend and spectral separation from other fluorophores

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